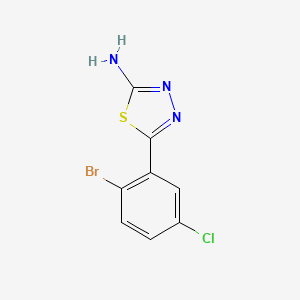

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2-bromo-5-chlorophenyl group at position 3. The bromine and chlorine atoms at the ortho and para positions of the phenyl ring likely influence its reactivity, bioavailability, and intermolecular interactions .

Properties

Molecular Formula |

C8H5BrClN3S |

|---|---|

Molecular Weight |

290.57 g/mol |

IUPAC Name |

5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrClN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

JULCVOWWHRPUQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole Core

A foundational step in synthesizing the target compound is the preparation of 2-amino-5-bromo-1,3,4-thiadiazole, which serves as a key intermediate.

Pretreatment: The starting material, 2-amino-1,3,4-thiadiazole, is dissolved in an aqueous acidic solution, typically with an acid agent concentration of 3-5% by mass, to ensure complete dissolution and homogeneous reaction conditions.

Bromination Reaction: Bromine is added dropwise to the acidic solution containing the dissolved 2-amino-1,3,4-thiadiazole. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine is carefully controlled between 1:0.45 and 1:0.55 to optimize bromination efficiency and minimize excess bromine usage.

Oxidation Step: The preliminary bromination mixture is further reacted in the presence of an oxidizing agent such as hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid. The mass ratio of 2-amino-5-bromo-1,3,4-thiadiazole to oxidant ranges from 1:20 to 1:50, with an optimal range of 1:25 to 1:45. The reaction temperature is maintained between 15 to 30 degrees Celsius, preferably 20 to 25 degrees Celsius, to facilitate controlled oxidation and bromination.

Alkali Analysis and Precipitation: After bromination and oxidation, the reaction mixture undergoes alkali treatment using an aqueous alkaline solution containing 4-7% by mass of an alkali agent (e.g., sodium carbonate). This step precipitates the brominated thiadiazole product. The alkali precipitation is conducted at low temperatures, typically between -5 to 10 degrees Celsius, to improve yield and purity.

- Reduction in bromine consumption lowers production costs and environmental impact.

- Homogeneous reaction conditions improve reaction completeness and product purity.

- Controlled temperature and reagent ratios optimize yield and minimize by-products.

- The method produces 2-amino-5-bromo-1,3,4-thiadiazole with high purity and yield, facilitating further synthetic steps.

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Acid dissolution | Acid agent 3-5% mass fraction, aqueous solution | Ensures full dissolution of starting material |

| Bromine addition | Molar ratio 1:0.45-0.55 (thiadiazole:bromine), dropwise, <10°C | Submerged addition to control reaction rate |

| Oxidation | Oxidant mass ratio 1:25-45, temperature 20-25°C | Oxidants include hypochlorite, hydrogen peroxide, etc. |

| Alkali precipitation | Alkali agent 4-7% mass fraction, temperature -5 to 10°C | Precipitates brominated product |

Integrated Preparation Protocol for 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole

A comprehensive preparation method for the target compound involves the following sequential steps:

Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole as described in section 1.

Preparation of 2-bromo-5-chlorobenzoyl chloride from 2-bromo-5-chlorobenzoic acid via reaction with phosphorus pentachloride.

Cyclization Reaction: React 2-amino-5-bromo-1,3,4-thiadiazole or its hydrazide derivative with 2-bromo-5-chlorobenzoyl chloride under reflux in an appropriate solvent to form the this compound.

Purification: Isolate the final product by filtration, washing, and recrystallization to achieve high purity.

Summary Table of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Dissolution of 2-amino-1,3,4-thiadiazole | Acidic aqueous solution (3-5% acid agent) | Ambient | Ensures homogeneous reaction |

| Bromination | Bromine (molar ratio 1:0.45-0.55), dropwise addition | <10 for addition, 20-25 for reaction | Controlled addition prevents excess bromine |

| Oxidation | Oxidants (hypochlorite, hydrogen peroxide, etc.) | 20-25 | Facilitates bromination completion |

| Alkali precipitation | Alkali solution (4-7% alkali agent) | -5 to 10 | Precipitates brominated thiadiazole |

| Preparation of acid chloride | Phosphorus pentachloride with substituted acid | Reflux | Converts acid to reactive acid chloride |

| Cyclization | Reaction of hydrazide with acid chloride | Reflux or ambient | Forms substituted thiadiazole ring |

| Purification | Filtration, washing, recrystallization | Ambient | Ensures high purity of final compound |

Research Findings and Analysis

The method of bromination in acidic aqueous media with controlled oxidants and temperature offers an environmentally friendly and cost-effective approach to synthesize 2-amino-5-bromo-1,3,4-thiadiazole with high yield and purity. This is crucial as it reduces bromine consumption and wastewater generation, aligning with green chemistry principles.

The subsequent coupling with halogenated benzoyl derivatives allows for the precise introduction of the 2-bromo-5-chlorophenyl substituent, enabling the synthesis of the target compound with defined substitution patterns.

Optimization of reaction parameters such as acid concentration, bromine molar ratio, oxidant type and amount, and temperature control are critical to maximize yield and minimize impurities.

The use of low temperatures during bromine addition and alkali precipitation steps improves selectivity and crystallinity of the product.

These methods have been validated in patent literature and research publications, demonstrating reproducibility and scalability for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl ring enable regioselective substitution. Common nucleophiles include amines, alkoxides, and thiols:

The bromine at the ortho position undergoes substitution more readily than the para -chlorine due to steric and electronic effects .

Cyclization Reactions

The amino group facilitates cyclization with carbonyl-containing reagents:

Example: Reaction with phenacyl bromides yields imidazo[2,1-b]-1,3,4-thiadiazoles (Fig. 1) :

text2-Amino-thiadiazole + Phenacyl bromide → Imidazo-thiadiazole (via iminothiadiazole intermediate)

Key conditions:

-

Solvent: Dry ethanol

-

Temperature: Reflux (78°C)

-

Time: 8–12 hours

This method produces fused heterocycles with enhanced biological activity .

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring undergoes halogenation and nitration:

| Reaction | Reagent/Conditions | Position Modified | Outcome |

|---|---|---|---|

| Bromination | Br₂, H₂O₂, 15–30°C | C-5 of thiadiazole | 5-Bromo derivative (90% yield) |

| Iodination | ICl, CH₃CN, RT | C-5 of thiadiazole | 5-Iodo analog (85% yield) |

The amino group directs electrophiles to the C-5 position of the thiadiazole ring .

Oxidation and Reduction

-

Oxidation: The amino group oxidizes to nitro using H₂O₂/KMnO₄ (yield: 70–75%) .

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) removes halogens, yielding dehalogenated phenyl-thiadiazole derivatives .

Thermal Decomposition

Under pyrolysis (>200°C), the compound undergoes [4+1] cycloelimination, releasing sulfur dioxide and forming azine derivatives :

textThiadiazole → Azine + SO₂

This pathway is critical for understanding stability during high-temperature applications.

Comparative Reactivity of Halogen Substituents

| Position | Halogen | Reactivity (Relative Rate) |

|---|---|---|

| Ortho | Br | 1.0 (reference) |

| Para | Cl | 0.3 |

The bromine’s higher polarizability and lower bond dissociation energy make it more reactive than chlorine .

This compound’s versatility in substitution, cyclization, and redox reactions positions it as a valuable scaffold in drug discovery and materials science. Future research should explore its photochemical reactivity and catalytic applications.

Scientific Research Applications

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations in 1,3,4-Thiadiazole Derivatives

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Impact of Substituent Position and Electronic Effects

- Halogen Substituents: Bromine and chlorine atoms are electron-withdrawing, increasing the compound’s electrophilicity and resistance to oxidation. For example, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) showed 85% corrosion inhibition efficiency for mild steel in acidic media, outperforming nitro-substituted analogues .

- Hydroxyl Groups : The ortho–OH group in TS enables intramolecular hydrogen bonding and charge transfer, leading to dual fluorescence emission at 400 nm and 480 nm, a property absent in TB and TSF .

- Nitro Groups: The para–NO₂ group in 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole enhances antimicrobial activity (MIC: 8 µg/mL against S. aureus) due to increased membrane permeability .

Spectroscopic and Fluorescence Properties

- Dual Fluorescence : Observed in TS (2-hydroxyphenyl derivative), attributed to molecular aggregation and excited-state intramolecular proton transfer (ESIPT). The effect is concentration-dependent and amplified in butan-1-ol .

- TD-DFT Calculations : Support the role of –OH positioning in facilitating charge transfer, with dipole moment changes correlating with fluorescence behavior .

- Comparative NMR Data : Absence of NH₂ peaks (δ 4.0) in Schiff base derivatives confirms successful functionalization .

Antimicrobial and Anticancer Activity

- Antimicrobial: Nitro- and halogen-substituted derivatives exhibit broad-spectrum activity. For example, 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole inhibits E. coli at 16 µg/mL .

- Anticancer : Derivatives like VR24 and VR27 (with substituted benzyl groups) show IC₅₀ values of <10 µM against colon cancer cells, attributed to apoptosis induction .

Corrosion Inhibition

Fluorescence Probes

TS’s dual fluorescence makes it a candidate for molecular probes in biological imaging .

Biological Activity

2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the thiadiazole family, which has been extensively studied for its potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by an amino group and a phenyl ring substituted with bromine and chlorine atoms, enhances its reactivity and biological efficacy.

- Molecular Formula : CHBrClNS

- Molecular Weight : Approximately 290.57 g/mol

- CAS Number : 1388066-11-2

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

- A study showed that compounds similar to this compound demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to higher concentrations depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies:

- Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives were tested against human glioblastoma U251 cells and exhibited promising results with IC values in the range of 10–30 µM .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in critical cellular functions. Research suggests that it may inhibit kinases or enzymes associated with cell proliferation and survival pathways .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds helps elucidate the unique properties of this compound:

| Compound Name | Structure | CAS Number | Biological Activity |

|---|---|---|---|

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | 576034 | Antimicrobial |

| 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole | Structure | 1388068-56-1 | Anticancer |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | 57709-58-7 | Antiviral |

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives:

- Antileishmanial Activity : A study demonstrated that certain derivatives exhibited IC values significantly lower than traditional treatments like pentamidine against Leishmania species .

- Antituberculosis Properties : Derivatives were evaluated for their activity against Mycobacterium tuberculosis, showing competitive inhibition with IC values indicating promising therapeutic potential .

Future Prospects

Given the promising biological activities associated with this compound and its derivatives:

- Continued research is warranted to optimize its structure for enhanced efficacy and reduced toxicity.

- Investigations into its mechanism of action will further clarify its therapeutic potential across various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives followed by halogenation. For example, bromination of imidazo[2,1-b][1,3,4]thiadiazole intermediates using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) is a critical step . Characterization of intermediates requires techniques like HPLC (for purity >95%) and /-NMR to confirm regioselectivity and substituent positioning .

Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond angles and planarity of the thiadiazole ring. Complementary methods include FT-IR (to identify NH stretching at ~3300–3400 cm) and mass spectrometry (to confirm molecular weight and fragmentation patterns) .

Q. What thermodynamic stability data exist for this compound, and how are they experimentally determined?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess melting points and decomposition thresholds. Studies on analogous thiadiazoles reveal stability up to 200°C under inert atmospheres, with entropy-driven degradation observed at higher temperatures .

Advanced Research Questions

Q. How can contradictory bioactivity data in cellular assays be resolved?

- Methodological Answer : Orthogonal assays (e.g., enzyme inhibition vs. cell viability) and dose-response profiling are essential. For instance, discrepancies in IC values may arise from off-target effects; use siRNA knockdowns or competitive binding assays to validate specificity. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify outliers .

Q. What experimental design strategies optimize reaction yields for halogenated derivatives?

- Methodological Answer : A factorial design (e.g., 2 factorial) evaluates variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) can model interactions between factors, with Pareto charts identifying significant variables (e.g., solvent choice contributes >70% to yield variance) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to enzymes like Bcl-2, with validation via free-energy perturbation (FEP) calculations .

Q. What methodologies assess the compound’s reactivity under varying pH and solvent conditions?

- Methodological Answer : Kinetic studies using UV-Vis spectroscopy track degradation rates (pseudo-first-order kinetics). Buffered solutions (pH 3–10) and solvents (PBS, DMSO) are tested, with LC-MS identifying hydrolysis byproducts (e.g., dehalogenated analogs) .

Q. How are mechanistic studies designed to elucidate its impact on biochemical pathways?

- Methodological Answer : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) profile gene/protein expression changes in treated cell lines. Pathway enrichment analysis (KEGG, GO) identifies affected networks (e.g., apoptosis). Pharmacological inhibitors or CRISPR-Cas9 knockouts validate pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.